N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of fluorine, nitro, and pyridine groups in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of binding agents like potassium carbonate (K₂CO₃) and solvents such as ethanol . The intermediate compounds are then treated with chlorinated reagents to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) for reduction reactions . Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and subsequent inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the fluorine and nitro groups, which enhance its biological activity and specificity . These functional groups contribute to its higher potency and selectivity compared to similar compounds .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCDQIVEUEHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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